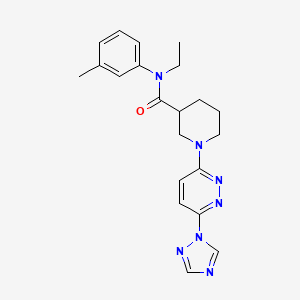

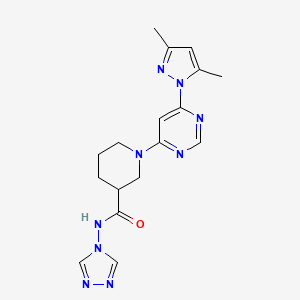

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research into the compound "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea" has revealed its significance in the field of medicinal chemistry. Tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been identified as selective antagonists of the TRPM8 channel receptor. These compounds have shown potential as antiprostate cancer agents due to their ability to inhibit the growth of LNCaP prostate cancer cells while not affecting non-tumor prostate cells .

Synthesis Analysis

The synthesis of related isoquinoline urea derivatives has been achieved through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. This method produces 1-(4-haloisoquinolin-1-yl)ureas in good yields under mild conditions. Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to diversify the 1-(isoquinolin-1-yl)ureas .

Molecular Structure Analysis

Isoquinoline urea/thiourea derivatives have been synthesized and their molecular structures analyzed. The inhibitory effects of these compounds on the tyrosinase enzyme have been evaluated, with certain derivatives showing competitive inhibition. The molecular structure analysis, including HOMO-LUMO energy levels, has been performed using Gaussian software to better understand the electronic properties of these compounds .

Chemical Reactions Analysis

The use of urea/thiourea as an ammonia surrogate has been explored in the synthesis of quinazolin-4(3H)-ones and their dihydro derivatives. This catalyst-free synthesis involves the reaction of isatoic anhydride and aryl aldehydes in the presence of urea or thiourea in ethanol. The nature of the carbonyl compounds employed dictates whether the quinazolin-4(3H)-one or its dihydro derivative is produced .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea" are not detailed in the provided papers, the properties of similar compounds suggest that these derivatives are likely to have significant biological activity and could be soluble in organic solvents. The presence of electron-withdrawing substituents and aryl groups in the isoquinoline derivatives has been associated with higher activities, which could also be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research on compounds structurally similar to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has shown potential applications in enzyme inhibition. For instance, compounds with urea or thiourea moieties have been explored for their antiacetylcholinesterase activity. These inhibitors are significant in treating diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition Vidaluc et al., 1995.

Metal Complexation for Environmental and Therapeutic Uses

Quinoline and isoquinoline derivatives have demonstrated the ability to form complexes with metals, which is crucial for the separation of actinides from nuclear waste or in the development of therapeutic agents. A study by Xiao et al. (2015) showed that certain ligands with hard-soft donor atoms could efficiently separate actinides and lanthanides, highlighting their potential in managing nuclear waste and in therapeutic applications Xiao et al., 2015.

Novel Pharmaceuticals Synthesis

The structural flexibility of compounds related to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea allows for the synthesis of a wide range of pharmaceuticals. For example, modifications to the isoquinoline core have led to the creation of novel dopamine agonists, which could be used to treat disorders such as depression and Parkinson's disease Jacob et al., 1981. Additionally, the incorporation of urea and thiourea groups into pharmaceutical structures has been explored for tyrosinase inhibition, which is relevant in treatments for conditions like hyperpigmentation Genc et al., 2014.

Eigenschaften

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-17-6-4-9-20(14-17)25-23(27)24-15-21(22-10-5-13-28-22)26-12-11-18-7-2-3-8-19(18)16-26/h2-10,13-14,21H,11-12,15-16H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXORFMYRJPHIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

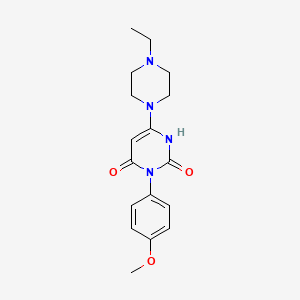

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

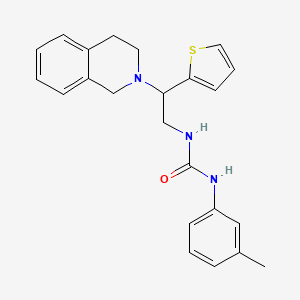

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

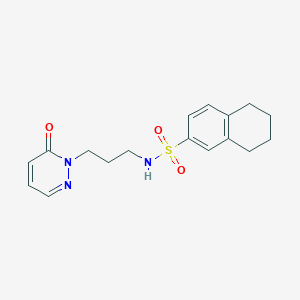

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)